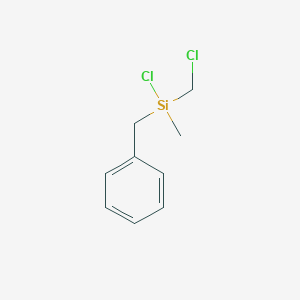
Benzyl(chloro)(chloromethyl)(methyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(chloro)(chloromethyl)(methyl)silane is an organosilicon compound that features a silicon atom bonded to a benzyl group, a chlorine atom, a chloromethyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl(chloro)(chloromethyl)(methyl)silane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with chloromethylsilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl(chloro)(chloromethyl)(methyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of silane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. These reactions typically occur under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include benzyl(hydroxy)(chloromethyl)(methyl)silane and benzyl(amino)(chloromethyl)(methyl)silane.
Oxidation Reactions: Products include benzyl(chloro)(chloromethyl)(hydroxy)silane.
Reduction Reactions: Products include this compound derivatives with reduced silicon centers.
Applications De Recherche Scientifique
Chemistry
Benzyl(chloro)(chloromethyl)(methyl)silane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex organosilicon compounds and is utilized in various coupling reactions.
Biology
In biological research, this compound is used to modify biomolecules, enabling the study of silicon’s role in biological systems. It is also employed in the development of silicon-based drugs and therapeutic agents.
Medicine
The compound’s unique properties make it a candidate for drug development, particularly in the design of silicon-containing pharmaceuticals. It is investigated for its potential to enhance the stability and bioavailability of drugs.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including silicon-based polymers and resins. It is also utilized in the manufacture of coatings and adhesives.
Mécanisme D'action
The mechanism of action of Benzyl(chloro)(chloromethyl)(methyl)silane involves its ability to undergo various chemical transformations. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl(chloro)(methyl)silane
- Benzyl(chloromethyl)(methyl)silane
- Benzyl(chloro)(chloromethyl)silane
Uniqueness
Benzyl(chloro)(chloromethyl)(methyl)silane is unique due to the presence of both chloromethyl and methyl groups bonded to the silicon atom. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific applications in synthesis and materials science.
Propriétés
Numéro CAS |
66817-66-1 |
|---|---|
Formule moléculaire |
C9H12Cl2Si |
Poids moléculaire |
219.18 g/mol |
Nom IUPAC |
benzyl-chloro-(chloromethyl)-methylsilane |
InChI |
InChI=1S/C9H12Cl2Si/c1-12(11,8-10)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clé InChI |
CWMNMVHLLKANGQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](CC1=CC=CC=C1)(CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Bis(4-aminophenyl)methyl]phosphanone](/img/structure/B14477533.png)
![Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester](/img/structure/B14477534.png)
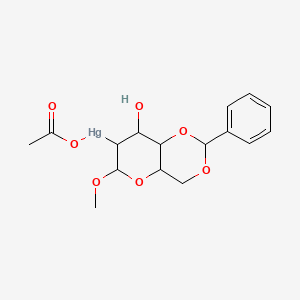
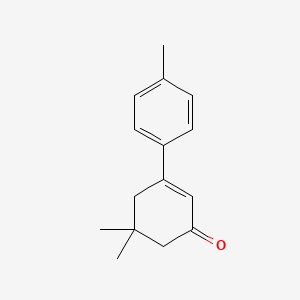
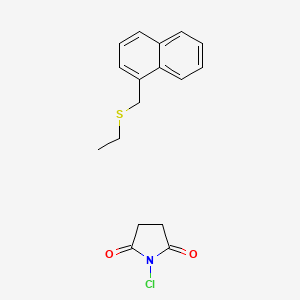

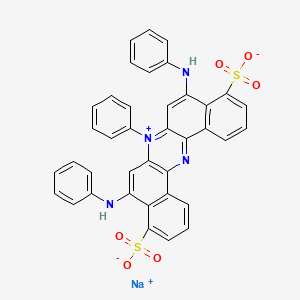

![{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B14477562.png)
![6-(Azidomethyl)benzo[pqr]tetraphene](/img/structure/B14477563.png)



![Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl-](/img/structure/B14477575.png)
